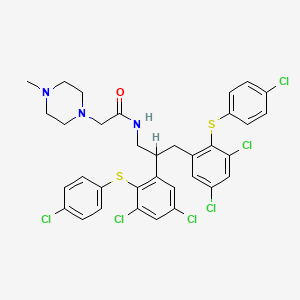
N-(2,3-Bis(3,5-dichloro-2-(4-chlorophenylthio)phenyl)propyl)-4-methylpiperazinoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-Bis(3,5-dichloro-2-(4-chlorophenylthio)phenyl)propyl)-4-methylpiperazinoacetamide is a complex organic compound characterized by multiple chlorine atoms and phenylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Bis(3,5-dichloro-2-(4-chlorophenylthio)phenyl)propyl)-4-methylpiperazinoacetamide typically involves multi-step organic reactions The process begins with the preparation of the dichlorophenylthio intermediates, followed by their coupling with a propyl chain
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of reactors for controlled temperature and pressure conditions. The process would also require purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Bis(3,5-dichloro-2-(4-chlorophenylthio)phenyl)propyl)-4-methylpiperazinoacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(2,3-Bis(3,5-dichloro-2-(4-chlorophenylthio)phenyl)propyl)-4-methylpiperazinoacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-Bis(3,5-dichloro-2-(4-chlorophenylthio)phenyl)propyl)-4-methylpiperazinoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Bis(3,5-dichlorophenyl)propyl)-4-methylpiperazinoacetamide
- N-(2,3-Bis(4-chlorophenylthio)propyl)-4-methylpiperazinoacetamide
- N-(2,3-Bis(3,5-dichlorophenylthio)propyl)-4-methylpiperazinoacetamide
Uniqueness
N-(2,3-Bis(3,5-dichloro-2-(4-chlorophenylthio)phenyl)propyl)-4-methylpiperazinoacetamide is unique due to the presence of multiple chlorine atoms and phenylthio groups, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
CAS No. |
79332-45-9 |
|---|---|
Molecular Formula |
C34H31Cl6N3OS2 |
Molecular Weight |
774.5 g/mol |
IUPAC Name |
N-[2,3-bis[3,5-dichloro-2-(4-chlorophenyl)sulfanylphenyl]propyl]-2-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C34H31Cl6N3OS2/c1-42-10-12-43(13-11-42)20-32(44)41-19-22(29-16-26(38)18-31(40)34(29)46-28-8-4-24(36)5-9-28)14-21-15-25(37)17-30(39)33(21)45-27-6-2-23(35)3-7-27/h2-9,15-18,22H,10-14,19-20H2,1H3,(H,41,44) |
InChI Key |
PKAOLUFRCATSER-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NCC(CC2=C(C(=CC(=C2)Cl)Cl)SC3=CC=C(C=C3)Cl)C4=C(C(=CC(=C4)Cl)Cl)SC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















